An In-depth Technical Guide to the Structural Properties of (1R,2R)-2-Aminocyclopentanol
An In-depth Technical Guide to the Structural Properties of (1R,2R)-2-Aminocyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(1R,2R)-2-Aminocyclopentanol is a pivotal chiral building block in modern organic and medicinal chemistry. Its rigid cyclopentane framework, combined with the stereospecific arrangement of its amino and hydroxyl functionalities, imparts unique conformational properties that are instrumental in asymmetric synthesis and the development of novel therapeutics. This technical guide provides a comprehensive exploration of the structural characteristics of (1R,2R)-2-Aminocyclopentanol, delving into its stereochemistry, conformational landscape, and spectroscopic signature. By synthesizing theoretical principles with practical insights, this document aims to equip researchers and drug development professionals with a thorough understanding of this versatile molecule, thereby facilitating its effective application in the synthesis of complex, biologically active compounds.
Introduction: The Significance of (1R,2R)-2-Aminocyclopentanol in Asymmetric Synthesis
Chirality is a fundamental principle in drug design and development, as the stereochemistry of a molecule can profoundly influence its pharmacological activity. (1R,2R)-2-aminocyclopentanol, a chiral 1,2-amino alcohol, serves as a critical intermediate in the synthesis of a wide array of enantiomerically pure compounds.[1] Its value lies in its well-defined three-dimensional structure, which can be leveraged to control the stereochemical outcome of chemical reactions. This makes it an indispensable tool for medicinal chemists aiming to synthesize complex molecules with high stereospecificity, a crucial factor in developing effective and safe pharmaceuticals. The trans-arrangement of the amino and hydroxyl groups on the cyclopentane ring introduces a conformational rigidity that is key to its efficacy as a chiral auxiliary and a precursor to chiral ligands.
Molecular Structure and Stereochemistry
The fundamental structure of (1R,2R)-2-Aminocyclopentanol is characterized by a five-membered carbocyclic ring with two stereogenic centers at positions C1 and C2. The "(1R,2R)" designation defines the absolute configuration of these centers, signifying a trans relationship between the hydroxyl and amino groups.
Key Structural Features:
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Molecular Formula: C₅H₁₁NO
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Molecular Weight: 101.15 g/mol
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Stereochemistry: Two chiral centers (C1 and C2) with R-configuration. The trans arrangement of the substituents is crucial for its conformational behavior and applications in asymmetric synthesis.
Conformational Analysis: The Pseudorotation of the Cyclopentane Ring
Unlike the more rigid cyclohexane ring, the cyclopentane ring is not planar and exists in a continuous state of flux between various puckered conformations to alleviate torsional strain. The two most commonly discussed conformations are the envelope (Cₛ symmetry) and the twist (C₂ symmetry) forms. For substituted cyclopentanes like (1R,2R)-2-Aminocyclopentanol, the substituents' steric and electronic effects dictate the preferred conformation.
In the case of trans-1,2-disubstituted cyclopentanes, the molecule will adopt a conformation that minimizes steric interactions between the substituents and with the hydrogen atoms on the ring. The equilibrium between different envelope and twist conformers is rapid, but the presence of the bulky amino and hydroxyl groups will favor conformations where these groups occupy pseudo-equatorial positions to reduce steric hindrance.
Caption: Fig. 1: Simplified representation of the pseudorotation pathway for the cyclopentane ring, showing the interconversion between envelope and twist conformations.
The intramolecular hydrogen bonding between the amino and hydroxyl groups can also play a significant role in stabilizing certain conformations, further influencing the molecule's overall shape and reactivity.
Spectroscopic Characterization
A thorough understanding of the spectroscopic properties of (1R,2R)-2-Aminocyclopentanol is essential for its identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The protons attached to the carbon atoms bearing the amino and hydroxyl groups (H1 and H2) are expected to appear as multiplets in the downfield region due to the deshielding effect of the electronegative oxygen and nitrogen atoms. The coupling constants between H1, H2, and the adjacent protons can provide valuable insights into the dihedral angles and, consequently, the preferred conformation of the cyclopentane ring.
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¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the cyclopentane ring. The carbons C1 and C2, bonded to the hydroxyl and amino groups respectively, will be shifted downfield compared to the other methylene carbons in the ring.
| Property | Value |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| Melting Point (°C) | N/A (for free base) |
| Boiling Point (°C) | 179.4 ± 33.0 at 760 mmHg[2] |
| Density (g/cm³) | 1.1 ± 0.1[2] |
| Optical Rotation (for HCl salt) | [α]²⁰/D = -32° to -36° (c=1 in H₂O)[1] |
Table 1: Physical and Chemical Properties of (1R,2R)-2-Aminocyclopentanol and its Hydrochloride Salt.
Infrared (IR) Spectroscopy
The IR spectrum of (1R,2R)-2-Aminocyclopentanol is characterized by specific absorption bands corresponding to its functional groups.
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding.
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N-H Stretch: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
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C-N Stretch: A medium to weak absorption band in the 1020-1250 cm⁻¹ range can be attributed to the C-N stretching vibration.
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C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region corresponds to the C-O stretching of the secondary alcohol.
Mass Spectrometry (MS)
In mass spectrometry, the fragmentation pattern of (1R,2R)-2-Aminocyclopentanol can provide valuable structural information. Common fragmentation pathways for amino alcohols include the cleavage of the C-C bond adjacent to the oxygen or nitrogen atoms (alpha-cleavage), leading to the formation of stable immonium or oxonium ions. The loss of water or ammonia from the molecular ion may also be observed.
Synthesis and Chiral Resolution: Experimental Protocols
The enantiomerically pure form of (1R,2R)-2-Aminocyclopentanol is typically obtained through either stereoselective synthesis or the resolution of a racemic mixture.
Stereoselective Synthesis
One common approach involves the asymmetric aminohydroxylation of cyclopentene, which can be achieved using Sharpless asymmetric aminohydroxylation conditions. This method allows for the direct introduction of both the amino and hydroxyl groups in a stereocontrolled manner.
Caption: Fig. 2: A simplified workflow for the stereoselective synthesis of (1R,2R)-2-Aminocyclopentanol from cyclopentene.
Chiral Resolution of Racemic 2-Aminocyclopentanol
Resolution of a racemic mixture of 2-aminocyclopentanol is a widely used method to obtain the desired enantiomer. This can be accomplished through several techniques:
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Diastereomeric Salt Formation: The racemic amine is reacted with a chiral acid (e.g., tartaric acid) to form a pair of diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer of the amine can then be recovered by treating the separated diastereomeric salt with a base.
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Enzymatic Resolution: Enzymes, such as lipases, can selectively acylate one enantiomer of the racemic amino alcohol, leaving the other enantiomer unreacted. The acylated and unacylated forms can then be separated.
Protocol: Enzymatic Kinetic Resolution of (±)-trans-2-Aminocyclopentanol
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Enzyme Selection: A suitable lipase (e.g., Candida antarctica lipase B, Novozym 435) is chosen for its ability to selectively acylate one enantiomer.
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Reaction Setup: The racemic trans-2-aminocyclopentanol is dissolved in an appropriate organic solvent (e.g., toluene). An acyl donor (e.g., ethyl acetate) and the lipase are added to the solution.
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Reaction Monitoring: The reaction is stirred at a controlled temperature, and the progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (e.e.) of the unreacted amine and the acylated product.
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Workup and Separation: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The acylated product and the unreacted (1R,2R)-2-aminocyclopentanol are then separated by column chromatography or extraction.
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Hydrolysis (if necessary): If the desired enantiomer is the one that was acylated, the protecting acyl group is removed by hydrolysis to yield the pure amino alcohol.
Applications in Drug Development: A Cornerstone for Chiral Architectures
The well-defined stereochemistry and conformational rigidity of (1R,2R)-2-Aminocyclopentanol make it an invaluable chiral auxiliary and building block in the synthesis of numerous pharmaceutical compounds. Its trans-1,2-amino alcohol motif is a common feature in many biologically active molecules, including antiviral and anticancer agents.
For instance, derivatives of aminocyclopentanol are key components in the synthesis of carbocyclic nucleoside analogues, which are a class of antiviral drugs that mimic natural nucleosides and interfere with viral replication. The specific stereochemistry of the aminocyclopentanol core is often critical for the proper orientation of the molecule within the active site of the target viral enzyme.
Conclusion
(1R,2R)-2-Aminocyclopentanol stands as a testament to the importance of stereochemistry in modern chemistry and drug discovery. Its unique structural properties, arising from the trans-disposition of its functional groups on a conformationally dynamic cyclopentane ring, provide a powerful platform for the construction of complex chiral molecules. A thorough understanding of its conformational preferences and spectroscopic characteristics, as outlined in this guide, is paramount for its effective utilization. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of versatile chiral building blocks like (1R,2R)-2-Aminocyclopentanol will undoubtedly become even more prominent in the quest for novel and more effective therapeutic agents.
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